molecular formula C5H6N2O3 B106998 N,N'-Dimethylparabanic acid CAS No. 5176-82-9

N,N'-Dimethylparabanic acid

Cat. No. B106998
CAS RN: 5176-82-9
M. Wt: 142.11 g/mol
InChI Key: UJYBVDOLXHCNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dimethylparabanic acid is a chemical compound that can be formed as a stable end product from the reaction of aqueous hypochlorous acid (HOCl) with certain organic molecules. In a study examining the reactivity of HOCl with various pyrimidine and purine bases, it was found that while the purine ring system showed resistance, yielding parabanic acid after extended reaction times, the presence of caffeine and theophylline under similar conditions resulted in the formation of N,N'-dimethylparabanic acid .

Synthesis Analysis

The synthesis of N,N'-dimethylparabanic acid is not directly described in the provided papers. However, it can be inferred that its formation is likely a result of oxidative chlorination reactions involving dimethylated uracil derivatives, as suggested by the reaction of HOCl with caffeine and theophylline . This process may involve the initial formation of chlorinated intermediates that rearrange or lose chlorine to form the final parabanic acid derivative.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of N,N'-dimethylparabanic acid can be partially understood from the context of its formation. As a product of the reaction with HOCl, it is likely that the compound exhibits some degree of stability under oxidative conditions . However, the specific reactions that N,N'-dimethylparabanic acid may undergo are not discussed in the provided papers, and further research would be required to fully characterize its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-dimethylparabanic acid are not discussed in the provided papers. Typically, such properties would include solubility, melting point, boiling point, and reactivity under various conditions. To gain a comprehensive understanding of these properties, experimental data from studies specifically focused on N,N'-dimethylparabanic acid would be necessary.

Scientific Research Applications

  • Chlorination Studies and Reaction with Nucleic Acid Bases

    • N,N'-Dimethylparabanic acid is a product of the reaction between aqueous hypochlorous acid and various nucleic acid bases. It is formed during the chlorination of guanine, adenine, xanthine, caffeine, and theophylline. This process is significant in understanding the chemical transformations of nucleic acid components under chlorination conditions (Hoyano et al., 1973).
  • Oxidative Degradation of Caffeine in Water

    • In studies on the degradation of caffeine in water, N,N'-Dimethylparabanic acid emerges as an oxidation product. This compound is identified as a key intermediate in the breakdown of caffeine under oxidative conditions, such as in various water treatment processes (Dalmázio et al., 2005).
  • Electrochemical Studies

    • The electrochemical reduction of N,N'-Dimethylparabanic acid has been studied extensively to understand its chemical behavior. The primary reaction involves two electrons and two protons to form 5-hydroxyhydantoin, providing insights into the electrochemical properties of parabanic acids (Dryhurst et al., 1970).
  • Proteolytic Enzyme Studies

    • N,N'-Dimethylproteins, including N,N'-Dimethylparabanic acid derivatives, have been used in developing assays for proteolytic enzyme activities. These modified proteins offer enhanced sensitivity and accuracy in measuring enzyme activities (Lin et al., 1969).
  • Synthesis and Chemical Reactivity

    • N,N'-Dimethylparabanic acid derivatives have been utilized in various synthetic chemistry applications, including the preparation of heterocyclic orthoamide derivatives. These compounds offer potential for the development of new chemical entities and materials (Kantlehner et al., 2012).
  • Biomedical Applications

    • Compounds such as N,N'-Dimethyl enaminones, closely related to N,N'-Dimethylparabanic acid, have been used as precursors for biologically active heterocyclic compounds. These compounds have shown potential in biomedical applications due to their diverse biological activities (Gaber et al., 2017).

Safety And Hazards

N,N’-Dimethylparabanic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . In case of ingestion, skin contact, eye contact, or inhalation, specific first aid measures should be taken .

properties

IUPAC Name

1,3-dimethylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYBVDOLXHCNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966068
Record name 1,3-Dimethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethylparabanic acid

CAS RN

5176-82-9
Record name N,N'-Dimethylparabanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005176829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2,4,5-trioxoimidazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLPARABANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HX0078PZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethylparabanic acid
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethylparabanic acid
Reactant of Route 3
Reactant of Route 3
N,N'-Dimethylparabanic acid
Reactant of Route 4
Reactant of Route 4
N,N'-Dimethylparabanic acid
Reactant of Route 5
Reactant of Route 5
N,N'-Dimethylparabanic acid
Reactant of Route 6
N,N'-Dimethylparabanic acid

Citations

For This Compound
27
Citations
Y Hoyano, V Bacon, RE Summons, WE Pereira… - Biochemical and …, 1973 - Elsevier
The labile intermediates and stable end products formed by the reaction of aqueous HOCl with thymine, uracil, 5-Br-uracil, N,N-dimethyluracil and 6-methyluracil have been identified. …
Number of citations: 82 www.sciencedirect.com
A Zarrelli, M DellaGreca, MR Iesce, M Lavorgna… - Science of the total …, 2014 - Elsevier
Caffeine is ubiquitous in surface and ground waters and it has been proposed as a marker of the anthropogenic pressure on the environment. Sewage treatment plants based on active …
Number of citations: 65 www.sciencedirect.com
L Ghasempour, S Asghari, M Tajbakhsh… - Chemistry & …, 2021 - Wiley Online Library
In this study, the synthesis of new spiropyrazoles, pyrazole and hydantoin heterocycles is reported by three component reactions of parabanic acids, hydrazine derivatives, and …
Number of citations: 4 onlinelibrary.wiley.com
LS Santos - European Journal of Organic Chemistry, 2008 - Wiley Online Library
During the last two decades there has been considerable growth in the development of electrospray ionization mass spectrometry (ESI‐MS) as a practical method for studying reaction …
R Rosal, A Rodríguez, JA Perdigón-Melón, A Petre… - Chemosphere, 2009 - Elsevier
The ozonation of caffeine in water was performed at different pH values, including acidic conditions. Kinetic experiments were conducted by adding pulses of a concentrated caffeine …
Number of citations: 144 www.sciencedirect.com
F Ramirez, SB Bhatia, CP Smith - The Journal of Organic …, 1966 - ACS Publications
O7N2P.(2) It was a phosphate, since the P31 nmr shift was+ 1.2 ppm vs. H3PO4. 11 The signal was a septet, showing that the P nucleus was coupled only to the six protons of the two …
Number of citations: 27 pubs.acs.org
GA Russell, P Bruni - Tetrahedron, 1970 - Elsevier
The title compounds all furnish stable radical anions (pyrazole semiquinones) upon exposure to the reducing system of dimethyl sulfoxide plus base. The radical anions have been …
Number of citations: 21 www.sciencedirect.com
Y Otsuji, S Wake, E Imoto - Tetrahedron, 1970 - Elsevier
Irradiation of an aqueous solution of alloxan monohydrate with ultraviolet light produced hydrogen, hydroxyl radical, alloxantin and other decomposition products. Analyses particularly …
Number of citations: 31 www.sciencedirect.com
GL Kenyon, GL Rowley - Journal of the American Chemical …, 1971 - ACS Publications
The pKa values, hydrolytic stabilities, deuterium exchange rates, and spectral properties of 12 glyco-cyamidines, seven of which have been isolated for the first time, have been …
Number of citations: 85 pubs.acs.org
W Chen, J Wu, X Weng, G Owens, Z Chen - Journal of Cleaner Production, 2022 - Elsevier
Recently green synthesized hybrid iron-manganese nanoparticles (Fe–Mn NPs) have attracted considerable research attention due to their potential to remove contaminants from …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.